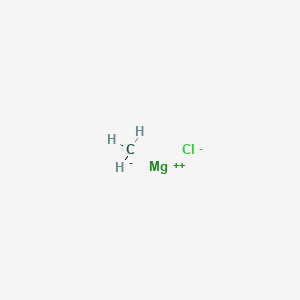
magnesium;carbanide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;carbanide;chloride is a compound that consists of magnesium, carbon, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;carbanide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.
Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.
Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Magnesium;carbanide;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.
Comparación Con Compuestos Similares
Magnesium;carbanide;chloride can be compared with other similar compounds such as:
Magnesium carbonate: This compound is used as an antacid and undergoes similar reactions with hydrochloric acid to form magnesium chloride and carbon dioxide.
Magnesium chloride: It is used in various applications, including as a source of magnesium ions in medicine and as a deicing agent.
Magnesium citrate: This compound is used as a dietary supplement and has higher bioavailability compared to other forms of magnesium.
This compound is unique due to its specific combination of magnesium, carbon, and chlorine atoms, which confer distinct chemical properties and applications.
Propiedades
IUPAC Name |
magnesium;carbanide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
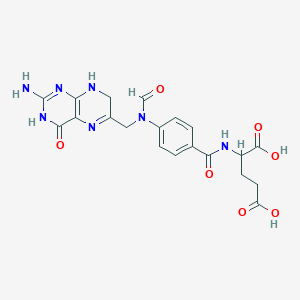
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
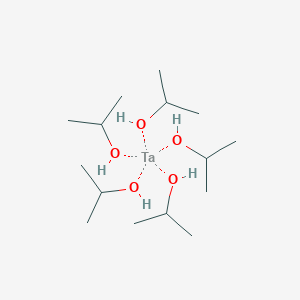
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
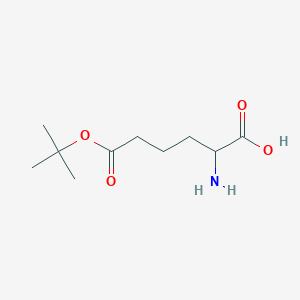

![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
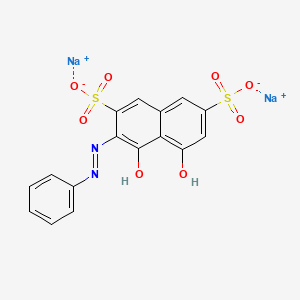
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)

![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
